Thiophene, 3-(2,2,2-trifluoroethoxy)-
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Overview
Description
Thiophene, 3-(2,2,2-trifluoroethoxy)- is a chemical compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. The addition of the 2,2,2-trifluoroethoxy group to the thiophene ring imparts unique properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 3-(2,2,2-trifluoroethoxy)-, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. The Gewald reaction and Paal-Knorr synthesis are commonly employed due to their high yields and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution at the 2- or 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Thiophene, 3-(2,2,2-trifluoroethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of Thiophene, 3-(2,2,2-trifluoroethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Thiophene, 2-(2,2,2-trifluoroethoxy)-
- Thiophene, 3-(2,2,2-trifluoroethoxy)-propionitrile
- Thiophene, 2-(trifluoromethyl)-
Uniqueness
Thiophene, 3-(2,2,2-trifluoroethoxy)- is unique due to the presence of the 2,2,2-trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high oxidative stability, low volatility, and non-flammability .
Properties
CAS No. |
142214-50-4 |
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Molecular Formula |
C6H5F3OS |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethoxy)thiophene |
InChI |
InChI=1S/C6H5F3OS/c7-6(8,9)4-10-5-1-2-11-3-5/h1-3H,4H2 |
InChI Key |
MPKAOMIFYFZQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1OCC(F)(F)F |
Origin of Product |
United States |
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